4-Chlorobutylzinc bromide

Catalog No.
S1527375
CAS No.
155589-48-3
M.F
C4H8BrClZn
M. Wt
236.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobutylzinc bromide

CAS Number

155589-48-3

Product Name

4-Chlorobutylzinc bromide

IUPAC Name

bromozinc(1+);1-chlorobutane

Molecular Formula

C4H8BrClZn

Molecular Weight

236.8 g/mol

InChI

InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

POIGMXAECHVVIK-UHFFFAOYSA-M

SMILES

[CH2-]CCCCl.[Zn+]Br

Canonical SMILES

[CH2-]CCCCl.[Zn+]Br

Carbon-Carbon Bond Formation:

One of the most prominent applications of 4-chlorobutylzinc bromide lies in its ability to form carbon-carbon bonds. This is achieved through Negishi coupling reactions, which involve the coupling of an organozinc compound like 4-chlorobutylzinc bromide with an organic halide in the presence of a palladium catalyst. This reaction allows for the formation of diverse carbon-carbon bonds with high control over stereochemistry, making it a valuable tool for organic chemists.

4-Chlorobutylzinc bromide is an organozinc compound with the molecular formula C4H8BrClZn\text{C}_4\text{H}_8\text{BrClZn} and a molar mass of 236.85 g/mol. It appears as a colorless to pale yellow liquid and is sensitive to air and moisture, necessitating careful handling and storage under inert conditions, typically at temperatures between 2-8°C. This compound is primarily utilized in organic synthesis as a reagent and catalyst, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions .

4-Chlorobutylzinc bromide is a hazardous compound. Key safety concerns include [, ]:

  • Air and moisture sensitivity: Reacts readily with air and moisture, releasing flammable hydrogen gas.
  • Flammability: The THF solution is flammable.
  • Skin and eye irritant: Can cause severe skin burns and eye damage.
  • Suspected carcinogen: Limited data suggests potential carcinogenic properties.
, most notably:

  • Nucleophilic Substitution: The compound can act as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. This property is particularly useful in the synthesis of more complex organic molecules.
  • Cross-Coupling Reactions: It can be employed in cross-coupling reactions, where it couples with aryl or vinyl halides to form substituted hydrocarbons, a method widely used in pharmaceutical and materials chemistry .
  • Formation of Organometallic Intermediates: This compound can also be involved in the formation of other organometallic intermediates that are essential in various synthetic pathways .

The synthesis of 4-Chlorobutylzinc bromide typically involves the reaction of 4-chlorobutyl lithium with zinc bromide. The reaction is performed under an inert atmosphere to prevent moisture interference:

  • Reagents:
    • 4-Chlorobutyl lithium
    • Zinc bromide
  • Procedure:
    • Combine 4-chlorobutyl lithium with zinc bromide in a suitable solvent (often tetrahydrofuran).
    • Stir the mixture under an inert atmosphere until the reaction completes, leading to the formation of 4-Chlorobutylzinc bromide .

4-Chlorobutylzinc bromide finds applications in various fields:

  • Organic Synthesis: It is used extensively for synthesizing complex organic molecules through carbon-carbon bond formation.
  • Pharmaceuticals: The compound plays a role in the development of pharmaceutical intermediates.
  • Material Science: It is utilized in creating new materials with specific properties through polymerization processes .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Chlorobutylzinc bromide, including:

Compound NameMolecular FormulaUnique Features
4-Bromobutylzinc chlorideC4H8BrClZnMore reactive due to bromine substituent
Benzylzinc bromideC7H7BrZnUsed for aromatic substitutions
Allylzinc bromideC3H5BrZnKnown for its application in allylic transformations
1-Adamantylzinc bromideC10H15BrZnUnique structure allows for sterically hindered reactions

Uniqueness of 4-Chlorobutylzinc Bromide

4-Chlorobutylzinc bromide is unique due to its balance between reactivity and functional group tolerance compared to other organozinc reagents. Its chlorinated alkane structure allows it to participate effectively in nucleophilic substitution reactions while being less reactive than Grignard reagents, making it advantageous for sensitive organic syntheses .

Hydrogen Bond Acceptor Count

1

Exact Mass

233.87893 g/mol

Monoisotopic Mass

233.87893 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-15

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